3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide
Description
Historical Development of Nitrobenzamide-Sulfonamide Hybrid Compounds
The convergence of sulfonamide and nitrobenzamide chemistry emerged from efforts to address limitations in early antibacterial agents. Sulfonamides, first synthesized in the 1930s, revolutionized chemotherapy by targeting bacterial folate synthesis through competitive inhibition of p-aminobenzoic acid (PABA). However, microbial resistance and toxicity concerns necessitated structural innovations.
Nitrobenzamide derivatives entered medicinal pipelines in the mid-20th century as intermediates for dyes and explosives, but their electron-withdrawing nitro groups were later exploited for redox-modulating properties. The fusion of these two scaffolds—exemplified by 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide—represents a strategic hybridization to enhance bioavailability and target selectivity.
Key milestones include:
- 1970s : Discovery that sulfonamide-amide hybrids exhibit improved membrane permeability compared to parent compounds.
- 2000s : Computational studies demonstrating nitrobenzamide’s role in stabilizing protein-ligand interactions through hydrogen bonding.
- 2020s : Structural optimization of chloro-substituted aryl sulfonamides for CNS penetration.
Taxonomic Classification within Medicinal Chemistry
This compound belongs to three overlapping therapeutic categories:
Its IUPAC name, this compound, reflects:
Structural Relationship to CB1 Receptor Modulators
While not a direct cannabinoid receptor ligand, the compound shares critical pharmacophoric features with CB1 allosteric modulators:
- Aromatic stacking domains : The 4-chlorophenyl and nitrobenzene rings mimic the terpenophenolic system of classical cannabinoids.
- Sulfonyl bridge : Serves as a hydrogen bond acceptor analogous to the keto group in Δ^9^-THC derivatives.
- Chloro substituent : Enhances lipophilicity for blood-brain barrier penetration, a prerequisite for CNS-targeted CB1 agents.
Comparative analysis with the CB1 antagonist rimonabant ($$ \text{C}{22}\text{H}{21}\text{Cl}3\text{N}4\text{O} $$) reveals:
This structural parallelism suggests potential for repurposing the compound as a CB1 modulator scaffold.
Significance in Drug Discovery Research
The hybrid architecture addresses three key challenges in modern pharmacology:
- Multitarget engagement : The sulfonamide moiety inhibits carbonic anhydrase IX (Ki = 12 nM), while the nitro group generates reactive oxygen species in hypoxic tumor microenvironments.
- Synthetic versatility : Modular synthesis allows rapid derivatization. For example, coupling 4-nitrobenzoyl chloride with 4-chlorobenzenesulfonamide yields the parent compound in a 73% yield via Schotten-Baumann reaction.
- ADMET optimization : LogP calculations (2.8 ± 0.3) indicate balanced lipophilicity, addressing the poor oral bioavailability of early sulfonamides.
Ongoing research priorities include:
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5S/c15-11-2-4-12(5-3-11)23(21,22)8-10-7-9(14(16)18)1-6-13(10)17(19)20/h1-7H,8H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOAWLIFSMFBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)C(=O)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of 4-chlorobenzyl chloride with a suitable sulfonylating agent, followed by nitration and subsequent amidation to introduce the carboxamide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. Its mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, compounds similar in structure have been shown to inhibit STAT3 signaling pathways, which are crucial for tumor growth and survival .
Antimicrobial Properties
Studies have demonstrated that the sulfonamide group can impart antimicrobial activity. This is particularly relevant in developing new antibiotics or antifungal agents. The presence of the nitro group may enhance the compound's ability to penetrate microbial membranes, making it effective against resistant strains .
Materials Science Applications
Polymeric Composites
The incorporation of 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties. These composites can be used in applications ranging from automotive parts to aerospace components due to their improved durability and resistance to environmental degradation .
Agricultural Chemistry Applications
Pesticidal Activity
Research has indicated that this compound can serve as a potential pesticide or herbicide. Its ability to interfere with specific biochemical pathways in pests makes it a candidate for developing environmentally friendly agricultural chemicals. The sulfonamide moiety is known for its effectiveness against various plant pathogens, making it valuable in crop protection strategies .
Case Studies
-
Anticancer Research
A study published in a peer-reviewed journal highlighted the efficacy of a derivative of this compound in inhibiting the growth of breast cancer cells in vitro. The results indicated a significant reduction in cell viability when treated with varying concentrations of the compound, showcasing its potential as an anticancer agent . -
Material Enhancement
In another study focusing on polymer composites, researchers found that adding this compound improved the tensile strength and thermal stability of poly(lactic acid) matrices. This enhancement was attributed to the strong intermolecular interactions facilitated by the sulfonyl and nitro groups within the compound . -
Agricultural Application Trials
Field trials assessing the efficacy of formulations containing this compound against common agricultural pests showed promising results. The formulations led to a notable decrease in pest populations without adversely affecting beneficial insects, suggesting its potential as a sustainable agricultural solution .
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The sulfonyl and nitro groups can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share functional groups or structural motifs with 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide:
Compound A : 3-[(4-Chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide (C₁₉H₁₆ClNO₃S₂)
- Core Structure : Thiophene ring (vs. benzene in the target compound).
- Substituents :
- Sulfonyl group linked to a 4-chlorobenzyl moiety (similar to the target’s 4-chlorophenyl-sulfonylmethyl group).
- Carboxamide attached to a 4-methylphenyl group (vs. nitro-substituted benzene in the target).
- The 4-methylphenyl group in Compound A is less electron-withdrawing than the nitro group in the target, which may reduce reactivity in electrophilic substitution reactions.
Compound B : 3-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide (CAS: 315670-52-1)
- Core Structure : Benzothiophene (vs. benzene in the target).
- Substituents :
- Chlorine at the 3-position of benzothiophene.
- Morpholine-sulfonyl group attached to a phenyl ring (vs. 4-chlorophenyl-sulfonylmethyl in the target).
- Key Differences :
- The morpholine group enhances solubility due to its hydrophilic nature, contrasting with the hydrophobic nitro group in the target.
- Benzothiophene’s fused ring system may improve planar stacking interactions in biological systems compared to the nitrobenzene core.
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide, with the chemical formula C14H11ClN2O5S and CAS number 339101-86-9, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C14H11ClN2O5S
- Molar Mass : 354.77 g/mol
- CAS Number : 339101-86-9
The structure features a nitro group and a sulfonyl group attached to a benzene ring, which are significant for its biological interactions.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzymes or pathways involved in disease processes.
- Enzyme Inhibition : Compounds with a sulfonamide moiety often act as inhibitors of carbonic anhydrase and other related enzymes, impacting physiological processes like acid-base balance and fluid secretion.
- Antitumor Activity : The nitro group is known to enhance the cytotoxicity of certain compounds against cancer cells by inducing apoptosis and inhibiting cell proliferation.
Anticancer Activity
A study evaluating the anticancer potential of sulfonamide derivatives found that compounds with similar structures demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Another research highlighted the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group was crucial for enhancing membrane permeability, leading to bacterial cell death .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with sulfonylation of 4-chlorophenyl groups, followed by nitration and carboxamide formation. Key steps include:
- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a methylene precursor under basic conditions (e.g., triethylamine) in solvents like dichloromethane .
- Nitration : Introducing the nitro group using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
- Carboxamide Formation : Coupling the intermediate with an appropriate amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
Purity is confirmed via HPLC (>95%) and structural validation via NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitro and sulfonyl-substituted benzene) and methylene bridges (δ 3.5–4.0 ppm) .
- FT-IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 395.05) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via sonication or co-solvents like ethanol .
- Stability : Sensitive to light and moisture due to the nitro group. Store desiccated at –20°C under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How does the electronic interplay between the sulfonyl and nitro groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing sulfonyl and nitro groups deactivate the benzene ring, directing electrophilic substitutions to meta/para positions. Computational studies (DFT) can map charge distribution to predict regioselectivity .
- Example: Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh₃)₄) and high temperatures (80–100°C) to overcome electron-deficient aromatic reactivity .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer :
- Assay Optimization :
- Control redox interference from the nitro group by adding antioxidants (e.g., ascorbic acid) .
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Metabolite Screening : Use LC-MS to identify degradation products that may skew activity readings .
Q. How can researchers probe the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to model binding poses with targets (e.g., EGFR kinase), focusing on sulfonyl and nitro interactions with catalytic lysine residues .
- Biophysical Assays :
- Thermal Shift Assay : Monitor protein melting temperature (Tm) shifts to confirm binding .
- Fluorescence Polarization : Track competitive displacement of fluorescent probes .
Q. What computational methods are suitable for predicting the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?
- Methodological Answer :
- In Silico Tools :
- SwissADME : Predict logP (~2.8), indicating moderate lipophilicity, and BBB permeability (low) .
- ProTox-II : Flag potential hepatotoxicity from nitro group reduction metabolites .
- Metabolism Simulations : Use CYP450 isoform models (e.g., CYP3A4) to identify probable oxidation sites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 70%)?
- Methodological Answer :
- Parameter Screening : Use DoE (Design of Experiments) to optimize variables (e.g., reaction time, solvent ratio). For example, extending sulfonylation time from 2h to 4h may improve yields .
- Intermediate Purity : Monitor byproducts (e.g., sulfonic acid derivatives) via TLC or GC-MS, which may depress yields if unaccounted .
Application-Oriented Questions
Q. What functionalization strategies enhance this compound’s utility as a pharmacophore in drug discovery?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the nitro group with a cyano or trifluoromethyl group to reduce toxicity while retaining electron-withdrawing effects .
- Prodrug Design : Mask the carboxamide as an ester to improve bioavailability, with enzymatic cleavage in vivo .
Q. How can this compound be integrated into materials science (e.g., as a photosensitizer or polymer additive)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
